molecular formula C12H12ClNO2 B1490513 2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole CAS No. 1094318-25-8

2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole

Cat. No. B1490513
CAS RN: 1094318-25-8
M. Wt: 237.68 g/mol
InChI Key: UWKPOXBPFVCOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-(4-ethoxyphenyl)oxazole (CMPE) is a compound that has been studied for its various properties, including its synthesis, mechanism of action, and biochemical and physiological effects. CMPE has been used in a variety of scientific research applications, and its advantages and limitations for laboratory experiments have been explored.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthetic Elaboration : 2-(Chloromethyl)-4,5-diphenyloxazoles are utilized as reactive scaffolds for synthetic elaboration, leading to the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl)oxazoles. The chloromethyl analogue facilitates diverse substitution reactions, demonstrating its utility in constructing various oxazole derivatives (Patil & Luzzio, 2016).
  • Formation and Reaction of Oxazoles : The BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile yields high yields of 5-aryl-2-chloromethyloxazoles. This process underscores the versatility of chloromethyl oxazoles in synthesizing N-substituted 2-(aminomethyl)oxazoles, highlighting their significance in organic synthesis (Ibata & Isogami, 1989).

Coordination Chemistry and Cytotoxic Evaluation

  • Coordination Compounds : 2-(4-ethoxyphenyl)-4,5-dihydro-1H-oxazole derivatives form coordination compounds with Co(II) and Pd(II). These compounds have been characterized and evaluated for cytotoxicity, demonstrating potential applications in medicinal chemistry. The study also explores ligand-assisted luminescent properties of these compounds, indicating their use in developing luminescent materials (Alexandru et al., 2013).

properties

IUPAC Name

2-(chloromethyl)-5-(4-ethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-15-10-5-3-9(4-6-10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKPOXBPFVCOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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